molecular formula C5H3F3O2 B3045189 4-(Trifluoromethyl)furan-2(5H)-one CAS No. 102854-63-7

4-(Trifluoromethyl)furan-2(5H)-one

Cat. No.: B3045189
CAS No.: 102854-63-7
M. Wt: 152.07 g/mol
InChI Key: LZEDCESLESUNKB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)furan-2(5H)-one is an organic compound that features a furan ring substituted with a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)furan-2(5H)-one typically involves the introduction of the trifluoromethyl group into the furan ring. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

4-(Trifluoromethyl)furan-2(5H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)furan-2(5H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable building block in various chemical and pharmaceutical applications.

Properties

IUPAC Name

3-(trifluoromethyl)-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3O2/c6-5(7,8)3-1-4(9)10-2-3/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEDCESLESUNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542299
Record name 4-(Trifluoromethyl)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102854-63-7
Record name 4-(Trifluoromethyl)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)furan-2(5H)-one
Reactant of Route 2
4-(Trifluoromethyl)furan-2(5H)-one
Reactant of Route 3
4-(Trifluoromethyl)furan-2(5H)-one
Reactant of Route 4
4-(Trifluoromethyl)furan-2(5H)-one
Reactant of Route 5
4-(Trifluoromethyl)furan-2(5H)-one
Reactant of Route 6
4-(Trifluoromethyl)furan-2(5H)-one

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